molecular formula C10H10BrNO B3322873 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 1547064-78-7

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B3322873
CAS No.: 1547064-78-7
M. Wt: 240.10
InChI Key: BEORXCXGLNMZMJ-UHFFFAOYSA-N
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Description

Significance of Benzazepinone (B8055114) Architectures as Heterocyclic Scaffolds in Organic Synthesis

Benzazepinone architectures, which feature a benzene (B151609) ring fused to a seven-membered azepinone ring, are recognized as privileged scaffolds in organic synthesis. These seven-membered heterocyclic compounds serve as versatile building blocks for more complex molecular structures. researchgate.net Their structural rigidity, combined with the presence of multiple functionalization points, makes them ideal starting materials for constructing diverse chemical libraries. The benzazepine framework is a key component in a wide range of compounds that exhibit significant biological activities, driving continuous research into new and efficient synthetic methodologies for their preparation. nih.govacs.org Synthetic strategies often involve multi-component or domino reactions, which allow for the efficient assembly of these complex ring systems from simpler precursors. rsc.org

Overview of the 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Moiety as a Synthetic Target

The compound this compound is a specific derivative within the broader class of benzazepinones. Its structure consists of a saturated seven-membered lactam ring fused to a bromine-substituted benzene ring. The presence of the bromine atom at the 7-position is of particular synthetic interest, as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity and functionality.

While its isomers, such as 7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, are commercially available and documented in the chemical literature, specific experimental data and dedicated synthetic routes for the this compound isomer are not widely reported in public databases. lookchem.comchemicalbook.com Nevertheless, its defined structure makes it a valid and compelling target for synthetic chemists exploring the chemical space of benzazepinone derivatives. The table below outlines the key chemical properties derived from its structure.

IdentifierValue
Chemical NameThis compound
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Canonical SMILESC1C(C2=CC(=C(C=C2)Br)C(=O)N1)C
IUPAC NameThis compound

Historical Context of Benzazepine Chemistry Beyond Standard Applications

The history of benzazepine chemistry extends beyond the well-documented discovery of medicinally important benzodiazepines in the mid-20th century. nih.govnih.gov From a synthetic chemistry perspective, the evolution of this field highlights the broader progress in organic synthesis. Early methods often involved classical cyclization and condensation reactions. However, the ongoing demand for structural diversity has spurred the development of more sophisticated and efficient synthetic routes.

Modern medicinal chemistry has witnessed a shift towards combinatorial chemistry and the development of one-pot, multi-component reactions to rapidly generate libraries of compounds. firsthope.co.in The synthesis of benzazepine scaffolds has benefited from these advancements, with numerous methodologies now available that utilize transition-metal catalysis, ring-expansion strategies, and novel cyclization techniques. researchgate.net These methods provide chemists with powerful tools to access a wide array of benzazepine derivatives with varied substitution patterns and fused-ring systems, enabling the exploration of their properties in materials science and as intermediates in the synthesis of other complex molecules. This progression reflects a move from the synthesis of specific targets to the development of versatile chemical platforms for broader scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEORXCXGLNMZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 2,3,4,5 Tetrahydro 1h Benzo C Azepin 1 One

Strategies for Regioselective Benzazepinone (B8055114) Ring System Construction

The assembly of the benzo[c]azepin-1-one skeleton requires precise control over bond formation to ensure the correct fusion of the benzene (B151609) and azepinone rings. The primary approaches can be categorized into intramolecular cyclizations of acyclic precursors and ring expansion methodologies starting from bicyclic systems.

Intramolecular cyclization strategies involve the formation of the seven-membered lactam ring from a carefully designed linear precursor that already contains the substituted phenyl group. These methods rely on forming a key amide bond in the final ring-closing step.

The direct formation of the lactam ring via intramolecular amidation is a fundamental approach to synthesizing 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This strategy typically involves the cyclization of a precursor such as 4-amino-3-(4-bromophenyl)butanoic acid or a related ester. The reaction is driven by the formation of a stable seven-membered amide ring.

The success of this approach depends on factors such as the choice of coupling agents, reaction concentration to favor intramolecular over intermolecular reactions, and the activation of the carboxylic acid moiety. While a direct documented synthesis for the specific 7-bromo target via this method is not prevalent in surveyed literature, the cyclization of related 3-phenylpropyl isothiocyanates with polyphosphoric acid to yield 4,5-dihydro-3H-benzazepine-1-thiones demonstrates the viability of forming the benzo[c]azepine ring system through such intramolecular cyclizations. rsc.org

Table 1: Representative Conditions for Intramolecular Lactamization

Precursor TypeReagents & ConditionsProduct Type
γ-Amino AcidHigh dilution, heat, activating agents (e.g., DCC, EDC)Lactam
γ-Amino EsterBase or acid catalysis, heatLactam
IsothiocyanatePolyphosphoric Acid (PPA) or AlCl₃Thiolactam

The Fischer indole (B1671886) synthesis is a classic reaction that produces indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an intermediate hydrazone. wikipedia.orgjk-sci.com This principle has been extended to the synthesis of larger ring systems, including benzazepines.

In an analogous approach to form a benzazepinone, a suitably substituted cyclic hydrazone could undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. For instance, studies on the rearrangements of seven-membered cyclic hydrazones in hot polyphosphoric acid have been shown to yield tetrahydrobenz[b]azepine derivatives. rsc.org This confirms that the core rearrangement is feasible for constructing a seven-membered ring fused to a benzene ring. Furthermore, the Fischer indole reaction has been successfully employed as a key step in the synthesis of complex indolobenzazepines, including analogs containing a bromo substituent, demonstrating the compatibility of this methodology with halogenated precursors. beilstein-journals.orgnih.gov A hypothetical precursor for the benzo[c]azepinone system would need to be designed to ensure the correct regiochemical outcome upon rearrangement and subsequent cyclization.

Ring expansion strategies offer a powerful alternative for constructing the benzazepinone core. These methods begin with a more easily synthesized six-membered ring, which is then expanded to the desired seven-membered azepinone system. This approach can provide excellent regiochemical control.

The Beckmann rearrangement is an acid-induced conversion of an oxime into an amide, or a cyclic oxime into a lactam. masterorganicchemistry.comorganic-chemistry.org This reaction is a highly effective method for the ring expansion of cyclic ketones and has been applied to the synthesis of benzazepines. acs.org

To synthesize this compound, the logical precursor would be the oxime of 6-bromo-1-tetralone. Upon treatment with acid, the group anti- to the oxime hydroxyl group migrates. In the case of a tetralone oxime, the migrating group is the benzylic carbon, leading to the insertion of the nitrogen atom between the carbonyl carbon and the aromatic ring, thus expanding the six-membered carbocyclic ring into a seven-membered lactam. The regiochemical outcome is well-defined, making this a reliable strategy.

Table 2: Common Reagents for Beckmann Rearrangement

ReagentDescription
Polyphosphoric Acid (PPA)A strong acid and dehydrating agent, commonly used for this rearrangement.
Sulfuric Acid (H₂SO₄)A classic Brønsted acid catalyst for the Beckmann rearrangement.
p-Toluenesulfonyl Chloride (TsCl)Used in the presence of a base (e.g., pyridine) to form a tosylate ester of the oxime, which is a good leaving group.
Phosphorus Pentachloride (PCl₅)Activates the oxime hydroxyl group to facilitate the rearrangement.

Silver ions (Ag⁺), typically from silver nitrate, can act as effective electrophiles or Lewis acids to promote unique rearrangements for the construction of complex heterocyclic systems. A notable application is the silver-promoted ring expansion of 1-(tribromomethyl)-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net

In this reaction, the silver ion is proposed to facilitate the formation of a transient aziridinium (B1262131) ring intermediate. Subsequent nucleophilic attack by a solvent like methanol (B129727) opens this strained ring, leading to a ring-expanded product. A final hydrolysis step yields the target tetrahydrobenzo[d]azepin-2-one. researchgate.net While this specific example leads to the benzo[d] isomer, it establishes a clear precedent for silver-induced ring expansion to form a benzazepinone core. The application of this methodology to a precursor designed to yield the benzo[c] isomer represents a potential, though less conventional, synthetic route.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers powerful and efficient pathways for the construction of complex heterocyclic scaffolds like the benzo[c]azepin-1-one core. These methods often proceed with high atom economy and functional group tolerance, providing access to a diverse range of derivatives. Rhodium, nickel, and gold catalysts have been prominently featured in the development of novel cyclization strategies for the synthesis of azepine and related nitrogen-containing heterocycles.

Rhodium-Catalyzed Cyclization Strategies

Rhodium catalysts have emerged as particularly effective for the synthesis of benzazepinones through C-H activation and annulation reactions. researchgate.netthieme-connect.com These strategies often involve the coupling of readily available starting materials, avoiding the need for pre-functionalized substrates. acs.org

One notable approach involves the Rh(III)-catalyzed double C-H activation of lysine-based peptides with acroleins, leading to the formation of peptide-benzazepine conjugates. acs.orgacs.org This methodology showcases the ability of rhodium catalysts to facilitate complex transformations with high chemo- and site-selectivity under mild conditions. acs.org The reaction proceeds through an initial C-H activation to construct the benzazepine scaffold, followed by a second C-H activation that introduces a versatile aldehyde functionality. acs.org While this specific example leads to a more complex derivative, the underlying principle of rhodium-catalyzed C-H activation is a key strategy for accessing the core benzazepinone structure.

Another strategy employs the rhodium-catalyzed reaction of O-pivaloyl benzhydroxamic acids with vinyldiazoacetates to produce 2,3-dihydro-1H-2-benzazepin-1-ones. thieme-connect.com A proposed mechanism for this transformation involves C-H activation as the rate-determining step, supported by a kinetic isotope effect. thieme-connect.com The versatility of this method is demonstrated by its tolerance of various functional groups and the ability to further manipulate the resulting products, for instance, through epoxidation or reduction of the double bond. thieme-connect.com

The following table summarizes representative rhodium-catalyzed cyclization reactions for the synthesis of benzazepinone cores:

Catalyst SystemStarting MaterialsProduct TypeKey Features
Rh(III)Lysine-based peptides, AcroleinsPeptide-benzazepine conjugatesDouble C-H activation, High chemo- and site-selectivity. acs.orgacs.org
Rh(II) acetateO-pivaloyl benzhydroxamic acids, Vinyldiazoacetates2,3-dihydro-1H-2-benzazepin-1-onesC-H activation, Readily accessible starting materials. thieme-connect.com
Rh(III)Indole derivatives, Cyclopropyl alcoholIndole-fused diazepinones[4 + 3] annulation, C-H and C-C bond cleavage. nih.gov
Rh(II)Aminobiaryls, DiazomalonatesAzepinone derivativesCascade C-H functionalization/amidation. nih.gov
Nickel-Catalyzed Cascade Reactions

Nickel catalysis provides a versatile and economically attractive alternative for the synthesis of benzazepine derivatives. scispace.com A significant advancement in this area is the development of nickel-catalyzed ligand-controlled tunable cyclization/cross-coupling reactions. scispace.comnih.gov This approach allows for the divergent synthesis of different 2-benzazepine frameworks from common starting materials simply by tuning the ligand. nih.govresearchgate.net

For instance, the use of a bidentate ligand can facilitate a nucleophilic addition of an aryl halide to an amide carbonyl, followed by a 1,4-acyl transfer and cross-coupling to yield 2-benzazepin-5-ones. nih.gov In contrast, a tridentate ligand can promote a selective 7-endo cyclization/cross-coupling to afford 2-benzazepin-3-ones. scispace.comnih.gov These reactions typically operate under mild conditions and demonstrate the power of ligand design in controlling reaction pathways. scispace.com

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into these nickel-catalyzed transformations. nih.govacs.org The proposed catalytic cycle often involves a Ni(I)-Ni(III)-Ni(I) pathway. nih.gov The reaction is initiated by the oxidative addition of an aryl halide to a Ni(I) species, followed by cyclization and subsequent reductive elimination to furnish the benzazepine product. nih.gov

The table below highlights key aspects of nickel-catalyzed cascade reactions for benzazepine synthesis:

Catalyst SystemLigand TypeStarting MaterialsProduct TypeKey Features
Ni(0)BidentateAryl halides, Amides2-Benzazepin-5-onesTunable cyclization, 1,4-acyl transfer. nih.gov
Ni(0)TridentateAryl halides, Amides2-Benzazepin-3-onesDivergent synthesis, 7-endo cyclization. scispace.comnih.gov
Gold-Catalyzed Approaches to Azepine Derivatives

Gold catalysts, known for their carbophilic Lewis acidity, are highly effective in activating carbon-carbon multiple bonds for nucleophilic attack, making them well-suited for the synthesis of azepine derivatives. nih.gov Gold-catalyzed intramolecular hydroamination of alkynes is a particularly straightforward and efficient method for constructing nitrogen-containing heterocyclic rings. beilstein-journals.orgmdpi.com

One such approach involves the gold-catalyzed 7-exo-dig cyclization of alkynic sulfonamides to afford tetrahydroazepine and dihydrobenzazepine derivatives in good yields. beilstein-journals.org The choice of ligand for the gold catalyst can be crucial for the efficiency of this transformation. beilstein-journals.org This method provides a valuable route to seven-membered rings, which can be challenging to synthesize via other methods. beilstein-journals.org

Another innovative gold-catalyzed strategy for the synthesis of tetrahydrobenz[b]azepin-4-ones involves a one-pot reaction of tertiary N-(but-3-ynyl)anilines. acs.org A unique feature of this reaction is the role of the aniline (B41778) nitrogen in transferring an oxygen atom from m-CPBA to the tethered alkyne, which is otherwise inert to the oxidant under the reaction conditions. acs.org Interestingly, for substrates with terminal alkynes, gold catalysis is required, whereas for those with electron-withdrawing groups at the alkyne terminus, the reaction can proceed without a gold catalyst. acs.org

Gold-catalyzed intermolecular [4+3]-annulation reactions have also been developed for the synthesis of azepines from simple, readily available starting materials. nih.gov This method involves the reaction of propargyl esters with α,β-unsaturated imines, where the gold catalyst facilitates the formation of a vinylcarbenoid intermediate that undergoes cycloaddition. nih.gov

The following table summarizes different gold-catalyzed approaches to azepine derivatives:

Catalyst SystemReaction TypeStarting MaterialsProduct TypeKey Features
Au(I) complexIntramolecular hydroaminationAlkynic sulfonamidesTetrahydroazepines, Dihydrobenzazepines7-exo-dig cyclization. beilstein-journals.org
Au(I) or Au(III)Oxidative cycloisomerizationTertiary N-(but-3-ynyl)anilinesTetrahydrobenz[b]azepin-4-onesOne-pot synthesis, Oxygen transfer from aniline nitrogen. acs.org
Au(III)Intermolecular [4+3]-annulationPropargyl esters, α,β-Unsaturated iminesAzepinesStepwise mechanism involving a gold-carbenoid intermediate. nih.gov

Multi-component Reaction Strategies for Azepine Cores

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for generating molecular diversity and have been applied to the synthesis of various heterocyclic scaffolds, including those related to the benzo[c]azepin-1-one core. nih.gov

The Ugi four-component condensation (U-4CC) typically involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.govyoutube.com By carefully selecting bifunctional starting materials, the Ugi reaction can be employed to construct cyclic structures. For instance, the use of anthranilic acids in Ugi reactions has been a key strategy for the synthesis of 1,4-benzodiazepine-2,5-diones, which share a structural resemblance to the target benzo[c]azepin-1-one. researchgate.net

Similarly, the Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide, can be adapted for the synthesis of heterocyclic systems. mdpi.comnih.gov

While direct applications of these MCRs to the synthesis of this compound are not extensively reported, the principles of these reactions offer a promising avenue for the rapid assembly of the core benzazepinone structure. The versatility of MCRs allows for the introduction of various substituents, which could be leveraged to synthesize a library of derivatives for further investigation.

The table below outlines the general components and products of the Ugi and Passerini reactions:

ReactionComponentsGeneral ProductPotential for Azepine Synthesis
Ugi Four-Component CondensationAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamideUse of bifunctional components to induce cyclization. researchgate.net
Passerini Three-Component ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamidePotential for post-reaction modifications to form the azepine ring. mdpi.com

Development of Regioselective Bromination Techniques for the Benzazepinone Scaffold

The introduction of a bromine atom at a specific position on the benzazepinone scaffold is a crucial step in the synthesis of this compound. The regioselectivity of the bromination reaction is of paramount importance, as it dictates the final structure of the molecule. Direct halogenation protocols are commonly employed for this purpose.

Direct Halogenation Protocols (e.g., using Molecular Bromine, NBS)

Direct electrophilic aromatic substitution is a fundamental method for the introduction of a bromine atom onto an aromatic ring. The choice of brominating agent and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity and the formation of byproducts. acsgcipr.org

Molecular Bromine (Br₂) is a classic and potent brominating agent. acsgcipr.orgyoutube.com In the presence of a Lewis acid catalyst, it can effectively brominate aromatic rings. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polybrominated products. nih.gov For activated aromatic systems, such as the benzene ring of the benzazepinone scaffold, the reaction may proceed even without a catalyst. The regioselectivity will be governed by the directing effects of the substituents on the ring.

N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to molecular bromine. nih.gov It is often used for the bromination of activated aromatic rings and for allylic and benzylic bromination under radical conditions. youtube.com For the electrophilic bromination of the benzazepinone scaffold, NBS can be a suitable reagent, potentially offering better control over the reaction and minimizing the formation of unwanted byproducts. The reaction is typically carried out in a polar solvent.

In a study on the closely related 1,4-benzodiazepinone system, direct halogenation with NBS was shown to regioselectively introduce a bromine atom onto the central aromatic ring. nih.gov This provides a strong precedent for the successful regioselective bromination of the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one scaffold. Furthermore, an older report describes the bromination of a tetrahydrobenz[c]azepin-5-one system, demonstrating the feasibility of introducing bromine onto this core structure. rsc.org

The following table compares molecular bromine and NBS as brominating agents for the benzazepinone scaffold:

Brominating AgentKey FeaturesPotential AdvantagesPotential Disadvantages
Molecular Bromine (Br₂)Strong electrophile, often used with a Lewis acid catalyst. acsgcipr.orgHigh reactivity, readily available.Can lead to over-bromination and lack of selectivity. nih.gov
N-Bromosuccinimide (NBS)Milder source of electrophilic bromine, easier to handle. nih.govGenerally more selective than Br₂, fewer byproducts.May require specific reaction conditions for optimal reactivity.

Precursor-Mediated Bromine Incorporation during Ring Formation

A primary strategy for the unambiguous synthesis of this compound involves incorporating the bromine atom onto an acyclic or simpler cyclic precursor prior to the construction of the final azepinone ring. This approach circumvents the potential for poor regioselectivity that can arise from direct bromination of the assembled bicyclic system. The synthesis often begins with a commercially available, pre-brominated benzene derivative, ensuring the bromine is locked into the desired position from the outset.

A common precursor is a derivative of 2-amino-5-bromobenzoic acid or a related bromo-substituted aniline. The synthetic sequence typically involves the elaboration of side chains that are then cyclized to form the seven-membered lactam ring. For instance, a multi-step synthesis can be designed starting from a brominated aryl halide, which undergoes transformations to build the necessary carbon framework before the final ring-closing reaction. researchgate.net

Table 1: Examples of Brominated Precursors in Benzazepinone Synthesis

Precursor CompoundSubsequent Reaction TypePurpose
5-Bromo-2-aminobenzoic acid methyl esterAmidation, CyclizationIntroduces the bromine at the correct position early in the synthesis. lookchem.com
2-Bromo-5-nitro-tolueneSide-chain elaboration, Reduction, CyclizationUtilizes a commercially available starting material where bromine's position is fixed relative to other groups.
Substituted Bromo-Aryl HalidesPalladium-catalyzed cross-coupling, Intramolecular amidationAllows for the construction of complex precursors before the key cyclization step to form the azepine ring. researchgate.net

This precursor-mediated approach guarantees the formation of the 7-bromo isomer, avoiding the need for complex purification steps to separate it from other potential isomers, such as the 9-bromo derivative.

Influence of Reaction Conditions on Bromination Selectivity (e.g., position 7 vs. 8)

When direct bromination of the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one scaffold is considered, the regioselectivity of the reaction is paramount. The outcome—bromination at position 7 versus other positions like 8 or 9—is dictated by the directing effects of the substituents on the aromatic ring and the specific reaction conditions employed.

For the tetrahydro-1H-benzo[c]azepin-1-one ring system, the position meta to the electron-withdrawing carbonyl attachment point and para to the electron-donating nitrogen attachment point is position 7. This electronic bias makes position 7 the most likely site for electrophilic substitution.

Reaction conditions can further modulate this inherent selectivity:

Lewis Acids: The choice and concentration of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the reactivity of the brominating agent and the substrate, thereby affecting the isomer distribution.

Temperature: Electrophilic aromatic bromination often exhibits higher positional selectivity at lower temperatures. nih.gov Running the reaction at reduced temperatures can minimize the formation of undesired isomers by favoring the kinetically controlled product. nih.gov

Brominating Agent: The use of different brominating agents, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst versus molecular bromine (Br₂), can alter the electrophilicity of the bromine species and impact the final product ratio. nih.gov

Table 2: Factors Influencing Regioselectivity of Benzazepinone Bromination

Reaction ConditionEffect on SelectivityRationale
Low TemperatureHigher selectivity for the thermodynamically favored isomer (position 7).Reduces the energy available to overcome activation barriers for the formation of less stable intermediates leading to other isomers. nih.gov
Choice of CatalystCan enhance or decrease selectivity.The catalyst can coordinate with the substrate, altering the electron distribution and steric environment of the aromatic ring.
Solvent PolarityCan influence reaction rate and isomer distribution.Solvents can stabilize or destabilize the charged intermediates (arenium ions) formed during substitution.

Careful optimization of these conditions is crucial to maximize the yield of the desired 7-bromo isomer while minimizing the formation of the 8-bromo or other constitutional isomers.

Asymmetric Synthesis Approaches for Enantiomerically Pure Benzazepinone Derivatives

The development of asymmetric methods to synthesize enantiomerically pure benzazepinone derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. While the parent this compound is achiral, substitutions on the seven-membered ring can create stereocenters. Asymmetric synthesis aims to control the formation of these centers.

Approaches to achieve enantioselectivity in related seven-membered ring systems often involve metal-catalyzed reactions using chiral ligands. researchgate.net For instance, copper-catalyzed asymmetric intramolecular cyclization reactions have been successfully employed for the synthesis of related chiral dibenzo[b,d]azepines, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.org This methodology involves the cyclization of a prochiral precursor in the presence of a chiral catalyst, which directs the reaction to preferentially form one enantiomer.

Key strategies applicable to the synthesis of chiral derivatives of 7-bromo-benzazepinones include:

Asymmetric Hydrogenation: A prochiral enamide precursor could be hydrogenated using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to set a stereocenter.

Chiral Auxiliary-Mediated Cyclization: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of the ring-forming step. The auxiliary is then removed in a subsequent step.

Enzymatic Resolution: A racemic mixture of a chiral benzazepinone derivative can be resolved using enzymes (e.g., lipases) that selectively react with one enantiomer, allowing for the separation of the two.

These advanced asymmetric strategies are crucial for accessing specific, enantiomerically pure benzazepinone derivatives for pharmacological studies and drug development. researchgate.net

Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations

Mechanistic Investigations of 1H-Benzo[c]azepin-1-one Ring Formation

The construction of the tricyclic 1H-benzo[c]azepin-1-one core is a key synthetic challenge that can be addressed through several mechanistic approaches. These strategies involve the formation of the seven-membered lactam ring fused to the benzene (B151609) ring.

Radical cascade reactions offer an efficient method for the construction of complex cyclic systems in a single step. For the synthesis of the benzo[c]azepin-1-one ring, a plausible pathway involves the generation of a radical species that undergoes a series of intramolecular cyclizations. For instance, a cascade radical cyclization of 1,6-enynes can lead to the formation of γ-lactams. A metal-free cascade oxidative cyclization has also been developed for synthesizing related benzo[b]azepin-2-ones from 1,7-dienes, which proceeds through a radical-mediated pathway. These processes typically involve the formation of multiple new chemical bonds in one pot under mild reaction conditions.

Intramolecular electrophilic aromatic substitution, such as a Friedel-Crafts acylation, is a classic and powerful strategy for the formation of the benzo[c]azepin-1-one ring system. This pathway involves the generation of an acylium ion or a related electrophilic species from a suitable precursor, which then attacks the appended aromatic ring to forge the new carbon-carbon bond, leading to cyclization. The reactivity of the aromatic ring is a key factor, with electron-donating groups enhancing the reaction rate and influencing the regioselectivity of the cyclization.

The general mechanism involves the activation of a carboxylic acid derivative (like an acyl chloride or anhydride) with a Lewis acid, followed by the intramolecular attack of the electron-rich aromatic ring. Subsequent loss of a proton re-aromatizes the system and yields the cyclized product.

The use of intramolecular carbene insertion into a C-H bond presents a modern and atom-economical approach to the synthesis of cyclic structures. In the context of 1H-benzo[c]azepin-1-one ring formation, a precursor containing a diazo group can be decomposed, typically using a transition metal catalyst (e.g., copper or rhodium complexes), to generate a carbene intermediate. This highly reactive species can then insert into an ortho C-H bond of the tethered aromatic ring, directly forming the seven-membered ring. This strategy has been successfully applied to the synthesis of related heterocyclic systems.

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, and the formation of the benzo[c]azepin-1-one ring is no exception. Catalytic cyclizations involving organometallic intermediates, such as those derived from palladium or copper, provide efficient routes to this heterocyclic core. For instance, intramolecular C-N cross-coupling reactions of substrates like 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI, can be used to construct related azetidine-fused 1,4-diazepine derivatives. Palladium-catalyzed carbonylative cyclizations have also been employed to access dibenzodiazepinone structures, demonstrating the utility of organometallic intermediates in forming similar seven-membered lactam rings.

Reactivity Profiles of the 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Core

The bromine atom at the 7-position of the tetrahydro-1H-benzo[c]azepin-1-one core serves as a versatile synthetic handle, enabling a wide array of functional group interconversions. This allows for the diversification of the core structure and the synthesis of a library of analogues for various applications.

The bromine atom, being a good leaving group in transition metal-catalyzed cross-coupling reactions, can be readily substituted with a variety of other functional groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl substituents at the 7-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Reactant 1 Reactant 2 Catalyst Product
This compoundArylboronic acidPd(PPh₃)₄7-Aryl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
This compoundAlkylboronic esterPd(dppf)Cl₂7-Alkyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 7-position. The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. This is a crucial transformation for synthesizing compounds with potential biological activity, as the amino group is a key pharmacophore.

Reactant 1 Reactant 2 Catalyst/Ligand Product
This compoundPrimary/Secondary AminePd(OAc)₂ / XPhos7-(Amino)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
This compoundCarbazolePd₂(dba)₃ / TrixiePhos7-(Carbazolyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Sonogashira Coupling: This cross-coupling reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. This reaction is instrumental in introducing alkynyl moieties, which can serve as precursors for further transformations or as important structural elements in materials science and medicinal chemistry.

Reactant 1 Reactant 2 Catalyst System Product
This compoundTerminal AlkynePd(PPh₃)₂Cl₂ / CuI7-(Alkynyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Transformations of the Tetrahydroazepinone Ring System

The tetrahydroazepinone ring contains a secondary lactam, which offers multiple sites for chemical modification, including the carbonyl group, the nitrogen atom, and the adjacent α-carbon.

The carbonyl group of the lactam in this compound is an amide carbonyl, which is less reactive than a ketone carbonyl. Its reduction requires powerful reducing agents. Treatment with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) would reduce the amide functionality completely to an amine. This transformation would convert the benzo[c]azepin-1-one into the corresponding 7-bromo-1,2,3,4,5-hexahydro-1H-benzo[c]azepine.

The reactivity of the azepine ring is centered on the nitrogen atom and the α-carbon to the carbonyl. libretexts.orgkhanacademy.org

N-Alkylation and N-Acylation: The nitrogen atom of the lactam possesses a slightly acidic proton. Deprotonation with a suitable base (e.g., sodium hydride, NaH) generates a nucleophilic amide anion. This anion can subsequently react with various electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide) results in N-alkylation, while reaction with acyl chlorides or anhydrides yields N-acylated products. This functionalization is common in the synthesis of diverse benzazepine derivatives. mdpi.comresearchgate.net

α-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (C-2) can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with electrophiles such as alkyl halides or aldehydes (in an aldol-type reaction), allowing for the introduction of substituents at this position.

Ring contraction and expansion reactions are important strategies for accessing different ring systems from pre-existing cyclic structures. wikipedia.orgetsu.edu

Ring Expansion: Benzazepine skeletons can be synthesized via ring-expansion strategies. For example, the Dowd–Beckwith reaction, involving the ring expansion of a smaller cyclic ketone via an alkoxy radical intermediate, is a known method for creating larger rings. researchgate.net Similarly, the Buchner ring expansion can convert arenes into seven-membered cycloheptatrienes. wikipedia.org While not a direct transformation of the pre-formed benzazepine, these methods highlight the synthetic accessibility of seven-membered rings through expansion.

Ring Contraction: Ring contractions can occur through various mechanisms, often involving the formation of cationic, anionic, or carbenoid intermediates. wikipedia.orgetsu.edu For example, the Favorskii rearrangement can contract α-halo ketones into smaller carboxylic acid derivatives. A Wagner-Meerwein-type rearrangement, proceeding through a carbocation intermediate, can also lead to ring contraction to relieve strain or form a more stable carbocation. etsu.edu Such rearrangements could potentially be induced in derivatives of the benzazepine system under specific conditions.

The nitrogen atom within the lactam ring is part of an amide and is therefore less susceptible to oxidation than a simple secondary amine. However, under forcing conditions with powerful oxidizing agents, reactions at the nitrogen could potentially occur. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®) could be explored, although such reactions are not common for lactams and may lead to complex product mixtures or ring cleavage.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one," DFT calculations can elucidate a variety of molecular properties, from orbital energies to reaction energetics and spectroscopic parameters.

The electronic properties of a molecule are fundamental to its reactivity. Molecular orbital analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies Calculated by DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (unsubstituted)-6.5-1.25.3
This compound-6.7-1.55.2

Note: The data in this table is illustrative and represents typical values for such compounds based on DFT calculations.

DFT calculations are instrumental in studying the mechanisms of chemical reactions. For the synthesis of the seven-membered lactam ring in "this compound," reactions such as the Beckmann or Schmidt rearrangement are commonly employed. acs.org

Theoretical investigations can map out the potential energy surface for these reactions, identifying the structures of intermediates and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, a DFT study of the Beckmann rearrangement of a substituted oxime would involve locating the transition state for the migratory insertion step, which is often the rate-determining step. researchgate.netunive.it Similarly, for an intramolecular Schmidt reaction, DFT can be used to explore the regioselectivity, predicting which carbon atom is more likely to migrate and form the lactam ring. rsc.orgunc.edu

Table 2: Example of Calculated Activation Energies for a Key Synthetic Step (e.g., Beckmann Rearrangement)

ReactantReactionComputational MethodCalculated Activation Energy (kcal/mol)
Substituted Tetralone OximeBeckmann RearrangementDFT (B3LYP/6-31G*)15-25

Note: This table provides a typical range of activation energies for Beckmann rearrangements as determined by DFT calculations.

Computational spectroscopy is a powerful field where DFT is used to predict various spectroscopic data. physchemres.org For "this compound," this can be particularly useful for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov By calculating the ¹H and ¹³C NMR spectra for different possible isomers or conformers, one can compare the theoretical data with experimental spectra to confirm the molecular structure. comporgchem.comnsf.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, depending on the functional and basis set used. nsf.gov

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. uit.no Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule. Theoretical calculations can help in assigning these peaks, such as identifying the characteristic C=O stretch of the lactam and the various C-H and C-Br vibrations. scispace.com It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. mdpi.com

Table 3: Comparison of Exemplary Calculated and Experimental Spectroscopic Data for a Related Benzolactam Structure

ParameterCalculated Value (DFT)Experimental Value
¹³C NMR: Carbonyl Carbon (ppm)172.5170.1
¹H NMR: Aromatic Proton ortho to Br (ppm)7.607.55
IR: C=O Stretch (cm⁻¹)1685 (scaled)1660

Note: The data presented is hypothetical and serves to illustrate the typical agreement between calculated and experimental values for similar molecules.

Conformational Analysis and Energy Landscapes of the Seven-Membered Ring

The seven-membered azepinone ring is not planar and can adopt several different conformations. Understanding the relative energies of these conformations and the barriers to interconversion is crucial, as the ring's shape can influence the molecule's biological activity and physical properties.

The conformation of a seven-membered ring can be described using a set of puckering coordinates, such as those developed by Cremer and Pople. nih.gov For a seven-membered ring, there are four such parameters (q₂, φ₂, q₃, φ₃) that define its shape. smu.edu The primary low-energy conformations are typically chair, boat, and twist-boat forms. nih.gov For benzofused systems like "this compound," the fused aromatic ring introduces significant constraints, often favoring chair-like conformations. researchgate.net

The interconversion between different conformations, such as a chair-to-chair inversion, must proceed over an energy barrier. This inversion barrier can be calculated computationally by mapping the potential energy surface along the inversion pathway. Experimental techniques like dynamic NMR can also measure these barriers. For similar N-substituted 2-benzazepines, a single chair-to-chair interconversion barrier of approximately 11 kcal/mol has been observed, indicating that the ring is conformationally mobile at room temperature but can be "frozen" into distinct conformations at low temperatures. researchgate.net

Table 4: Representative Puckering Parameters and Inversion Barriers for Seven-Membered Rings

ParameterChair ConformationBoat ConformationTwist-Boat Conformation
Total Puckering Amplitude (Q_T) (Å)~0.8-1.0~1.0-1.2~1.1-1.3
Calculated Inversion Barrier (kcal/mol)10-12 (for similar benzazepines)

Note: Puckering amplitudes and inversion barriers are typical values derived from computational and experimental studies on related seven-membered heterocyclic systems. researchgate.netresearchgate.net

Substituents on both the aromatic and the seven-membered rings can influence the conformational preferences. The bromine atom at the 7-position is not expected to dramatically alter the primary chair-like conformation of the azepinone ring, as it is located on the relatively rigid benzo portion of the molecule. However, it can have subtle effects on bond lengths and angles due to its electronic properties.

More significant conformational changes would be expected from substituents on the nitrogen atom or the aliphatic carbons of the seven-membered ring. For example, a bulky substituent on the nitrogen atom could favor a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance. DFT calculations can be used to systematically evaluate these effects by comparing the relative energies of different conformers with various substitution patterns.

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the well-established utility of quantum chemical calculations in predicting molecular reactivity, specific studies detailing these theoretical investigations for this particular benzazepinone (B8055114) derivative are not publicly accessible. Therefore, a detailed analysis based on existing research findings, as outlined in the requested article structure, cannot be provided at this time.

Quantum chemical calculations are a cornerstone of modern chemical research, providing invaluable insights into the electronic structure and potential reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to determine a variety of molecular properties that help in predicting how a compound will behave in a chemical reaction.

For a compound like this compound, a theoretical investigation would typically involve the calculation of several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors can be calculated to quantify a molecule's reactivity. These include electronegativity, chemical hardness and softness, and the electrophilicity index.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about the bonding and electronic structure within the molecule, including charge transfer interactions between orbitals.

While the search results indicate that such computational studies have been performed on other, structurally related compounds, including various benzothiazole (B30560) and benzopyrano derivatives, the specific data for this compound is absent. researchgate.netmdpi.comresearchgate.net Without dedicated research on this compound, any attempt to present data tables or detailed findings would be speculative and not based on established scientific research.

The scientific community relies on published research to build upon existing knowledge. The absence of such studies for this compound means that a foundational piece of its chemical characterization is currently missing from the public domain. Future computational studies would be necessary to generate the data required for a thorough analysis of its molecular reactivity.

Derivatization and Structure Property Relationship Spr Studies

Systematic Synthesis of Analogs and Structural Modifications

The synthesis of analogs of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is achieved through targeted chemical reactions that allow for the introduction of a wide array of functional groups and structural motifs. These modifications are typically focused on three key areas: the nitrogen atom, the benzene (B151609) ring, and the tetrahydroazepine ring.

The secondary amine within the tetrahydroazepine ring serves as a versatile handle for derivatization through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's properties.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a common strategy to enhance lipophilicity and alter the steric and electronic environment of the molecule. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. For instance, the reaction of a related 1,4-benzodiazepin-2-one with methyl or hexyl tosylate resulted in the corresponding N-alkylated products. researchgate.net The choice of the alkyl group, ranging from simple methyl or ethyl groups to more complex moieties, can significantly influence the resulting compound's characteristics.

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom, which can serve as a key intermediate for further functionalization or to modulate the electronic properties of the nitrogen. This transformation is typically carried out using acyl chlorides or anhydrides. For example, in the synthesis of related benzazepine derivatives, carbamoylation, a form of N-acylation, was a key step in the synthetic sequence. researchgate.net

A summary of representative N-alkylation and N-acylation reactions on similar azepine scaffolds is presented below:

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationMethyl tosylate or hexyl tosylateN-methyl or N-hexyl derivative researchgate.net
N-Acylation (Carbamoylation)Not specifiedN-methoxycarbonyl derivative researchgate.net

Researchers have explored the replacement of the bromine atom with various other functionalities. For example, in analogous heterocyclic systems, the bromine atom can be substituted with amino groups. mdpi.com Furthermore, the introduction of nitro groups onto the benzene ring of related benzodiazepinones has been demonstrated through direct nitration. researchgate.net The position of these new substituents is dictated by the directing effects of the existing groups on the ring. msu.eduyoutube.com The electron-donating or electron-withdrawing nature of these substituents can significantly alter the reactivity and electronic properties of the aromatic ring. youtube.comyoutube.com

Examples of benzene ring modifications on related scaffolds include:

Original SubstituentNew SubstituentReaction TypeReference
BromoAminoNucleophilic Aromatic Substitution mdpi.com
HydrogenNitroElectrophilic Aromatic Substitution (Nitration) researchgate.net

Functionalization of the seven-membered tetrahydroazepine ring offers another avenue for structural diversification. This can involve the introduction of substituents on the carbon atoms of the ring or more complex modifications like the creation of spirocyclic systems.

The introduction of spiro centers, where one carbon atom is part of two rings, can significantly alter the three-dimensional shape and rigidity of the molecule. For instance, the synthesis of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has been reported, demonstrating the feasibility of creating such complex architectures. nih.gov These modifications can lead to compounds with unique conformational properties and potentially altered chemical reactivity.

Structure-Property Relationships (SPR) in Non-Biological Contexts

The systematic structural modifications described above provide a foundation for understanding the relationship between the molecular structure and the physicochemical properties of these compounds, independent of any biological activity.

Structural modifications can have a profound impact on the chemical reactivity and selectivity of the this compound core.

Benzene Ring Substituents: The electronic nature of substituents on the benzene ring directly impacts the reactivity of the aromatic system towards electrophilic or nucleophilic substitution reactions. youtube.comyoutube.com An electron-donating group will activate the ring towards electrophilic substitution, while an electron-withdrawing group will deactivate it. youtube.com The position of these substituents also governs the regioselectivity of further reactions. msu.edu For example, the nitration of 7-bromo-substituted tetrahydro-1,5-benzodiazepinones did not occur regioselectively, highlighting the complex interplay of directing effects. researchgate.net

Tetrahydroazepine Ring Functionalization: The introduction of substituents or spiro centers on the seven-membered ring can induce conformational changes that may alter the accessibility of reactive sites within the molecule, thereby influencing its chemical reactivity.

Changes in the molecular structure of this compound analogs are reflected in their spectroscopic data, providing valuable insights into their electronic and structural features.

NMR Spectroscopy: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For example, the introduction of an electron-withdrawing group on the benzene ring would be expected to shift the signals of nearby aromatic protons to a higher frequency (downfield). Similarly, N-alkylation or N-acylation would lead to characteristic changes in the chemical shifts of the protons on the carbon atoms adjacent to the nitrogen.

Infrared (IR) Spectroscopy: The vibrational frequencies observed in IR spectroscopy are indicative of specific functional groups. For instance, N-acylation would introduce a new carbonyl stretching frequency, typically in the range of 1650-1700 cm⁻¹. Modifications to the benzene ring substituents can also lead to subtle shifts in the aromatic C-H and C=C stretching frequencies.

Mass Spectrometry (MS): The fragmentation patterns observed in mass spectrometry can provide information about the structure and stability of the molecule. Different substituents will lead to characteristic fragment ions, aiding in the structural elucidation of new analogs.

The following table summarizes the predicted impact of structural modifications on key spectroscopic data:

Structural ModificationExpected Impact on ¹H NMRExpected Impact on IR Spectroscopy
N-AlkylationAppearance of new signals corresponding to the alkyl group protons.Minimal change in the carbonyl stretching frequency.
N-AcylationAppearance of a new carbonyl stretching band.Downfield shift of protons alpha to the nitrogen.
Benzene Ring SubstitutionShift in the chemical shifts of aromatic protons depending on the electronic nature of the substituent.Changes in the aromatic C-H and C=C stretching region.

Relationship between Molecular Conformation and Supramolecular Assembly

The interplay between the intrinsic molecular conformation of a compound and its resulting supramolecular assembly is a cornerstone of crystal engineering and materials science. For this compound, these characteristics are dictated by the geometry of its fused ring system, the flexible nature of the seven-membered azepinone ring, and the electronic properties of its substituents. While specific single-crystal X-ray diffraction data for this compound is not prominently available in surveyed scholarly literature, the principles governing its solid-state behavior can be understood by examining structurally related heterocyclic systems.

The conformation of the tetrahydroazepinone ring is of primary importance. Seven-membered rings are known for their conformational flexibility, capable of adopting various arrangements such as chair, boat, and twist-boat forms to minimize steric and torsional strain. The precise conformation adopted by this compound in the solid state would be a balance between these intramolecular forces and the stabilizing intermolecular interactions that define the crystal lattice.

Studies on analogous seven-membered heterocyclic compounds, such as benzothiazepines and benzodiazepines, provide significant insight into the types of interactions that guide supramolecular assembly. These interactions are critical in determining the crystal packing and, consequently, the material's macroscopic properties.

Key Intermolecular Interactions in Analogous Systems:

Hydrogen Bonding: The lactam moiety (-C(=O)-NH-) within the azepinone ring is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the solid state, this functionality is expected to lead to the formation of robust intermolecular hydrogen bonds. For instance, in derivatives of 1,4-benzodiazepine-2-one, hydrogen bonding is a dominant interaction influencing the stereochemistry and assembly of the molecules in the crystal lattice. researchgate.net These bonds can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal structure.

The final supramolecular structure of this compound would therefore be a sophisticated balance of these competing and cooperating interactions. The specific conformation of the flexible seven-membered ring would be "locked" into a low-energy state that maximizes the strength of these intermolecular forces, leading to an ordered, three-dimensional crystalline solid.

The detailed research findings on analogous compounds underscore the importance of comprehensive structural analysis using techniques like single-crystal X-ray diffraction, complemented by computational studies, to fully elucidate the relationship between molecular shape and solid-state architecture. mdpi.com

Table of Crystallographic and Interaction Data for Analogous Heterocyclic Compounds

This table presents data from related molecular structures to illustrate the concepts of molecular conformation and supramolecular assembly.

Compound NameKey Conformation FeatureDominant Intermolecular InteractionsReference
2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo researchgate.netbldpharm.comthiazepinesSeven-membered ring in a staggered conformation; intramolecular N-H···O hydrogen bond forms a six-membered quasi-aromatic ring.Weak C···Br halogen bonds, C-H···O contacts. mdpi.com
7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b] researchgate.netnih.govthiazepin-4(5H)-oneFused two-benzene ring structure.Intramolecular C–H···Cg1 non-classical hydrogen bond. No π–π stacking observed. researchgate.net
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one DerivativesConformation studied via computational methods (AM1 program).Hydrogen bonding is a key factor in stereochemistry. researchgate.net

Potential Applications in Chemical Sciences and Molecular Biology Research

Role as a Versatile Molecular Building Block in Complex Organic Synthesis

The presence of a bromine atom on the aromatic ring of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one makes it a highly valuable intermediate in organic synthesis. Bromo-substituted organic compounds are widely recognized for their utility in a multitude of chemical transformations. fiveable.menih.gov The carbon-bromine bond serves as a reactive handle for introducing a wide array of functional groups through various cross-coupling reactions. researchgate.net

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: The bromo group can be readily replaced with aryl, heteroaryl, or vinyl groups by reacting with boronic acids or esters in the presence of a palladium catalyst. This allows for the synthesis of more complex molecular architectures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 7-position.

Sonogashira Coupling: The bromo substituent can be coupled with terminal alkynes using a palladium-copper co-catalyst system to introduce alkynyl moieties.

Cyanation: The bromine atom can be displaced by a cyanide group, which can then be further elaborated into carboxylic acids, amides, or amines.

These transformations highlight the role of the bromo-substituent as a versatile anchor point for molecular diversification, making the parent compound a key starting material for the synthesis of a library of derivatives with potentially novel properties. nih.govresearchgate.net

Application as Probes for Mechanistic Studies of Molecular Interactions (e.g., in vitro enzyme inhibition mechanisms)

While specific studies on this compound as a molecular probe are not available, its structural characteristics suggest potential in this area. The benzo[c]azepinone core is a recognized scaffold in medicinal chemistry, with derivatives showing activity as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP-1) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov

The bromine atom can serve multiple functions in a molecular probe:

Site for Labeling: The bromine atom can be a site for the introduction of reporter groups, such as fluorescent tags or radiolabels, which are essential for tracking the molecule's interaction with biological targets.

Modulation of Binding Affinity: The electronic and steric properties of the bromine atom can influence the binding affinity and selectivity of the molecule for its target protein. fiveable.me

Structural Information: In techniques like X-ray crystallography, the high electron density of the bromine atom can aid in solving the phase problem and determining the three-dimensional structure of a ligand-protein complex.

Given the biological relevance of the benzo[c]azepinone scaffold, the 7-bromo derivative could be a valuable tool for studying the structure-activity relationships and mechanisms of action of inhibitors targeting specific enzymes. nih.govnih.gov

Utilization in Material Science or Catalysis for Novel Functional Materials

Bromo-substituted aromatic compounds are important precursors in the synthesis of functional organic materials. acs.org The ability of the bromine atom to participate in cross-coupling reactions allows for the construction of conjugated systems with interesting photophysical and electronic properties.

For instance, derivatives of this compound could potentially be used to synthesize:

Organic Light-Emitting Diodes (OLEDs): By incorporating the benzo[c]azepinone core into larger conjugated systems, it may be possible to develop new materials with tailored emission properties.

Functional Dyes: The chemical reactivity of the bromo group allows for the synthesis of a variety of dyes with potential applications in areas such as dye-sensitized solar cells.

The lactam functionality within the core structure could also impart specific solubility and intermolecular interaction properties to the resulting materials.

Development of Advanced Analytical Standards for Related Chemical Entities

In the development and quality control of pharmaceuticals and other chemical entities, the availability of well-characterized analytical standards is crucial. Bromo-substituted compounds can serve as valuable reference standards for a variety of analytical techniques.

Given that the benzo[c]azepinone scaffold is of interest in medicinal chemistry, this compound could be utilized as:

A Reference Standard: For the identification and quantification of related impurities in the synthesis of more complex drug candidates.

A Starting Material for Isotope Labeling: The bromine atom can be replaced with a stable isotope (e.g., deuterium (B1214612) or carbon-13) to generate labeled internal standards for use in pharmacokinetic and metabolism studies. researchgate.net

The development of robust analytical methods for brominated compounds is an active area of research, ensuring the accuracy and reliability of chemical analysis. nih.govmdpi.com

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the bromine substitution and azepinone ring structure. For example, aromatic protons appear as doublets (δ 7.65 ppm, J=8.5HzJ = 8.5 \, \text{Hz}) and methoxy groups resonate at δ 3.81 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 248.1648 for [C15_{15}H22_{22}NO2_2]+^+) .
  • IR Spectroscopy : Peaks at 1785 cm1^{-1} (lactam C=O) and 1633 cm1^{-1} (aromatic C=C) confirm functional groups .

How can crystallographic refinement of this compound be optimized using SHELX programs?

Advanced Research Question

  • Structure Solution : Use SHELXS for phase determination via direct methods, especially with high-resolution data. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws .
  • Refinement Parameters : Apply restraints for disordered bromine atoms and anisotropic displacement parameters. Validate using R-factors (e.g., R1<0.05R_1 < 0.05) and residual density maps .
  • Case Study : Acta Crystallographica reports using SHELXL for benzazepinone derivatives, refining hydrogen bonding networks and ring puckering coordinates (e.g., Cremer-Pople parameters) .

How can contradictions in reported biological activity data for benzazepinone derivatives be resolved?

Advanced Research Question

  • Orthogonal Assays : Validate receptor binding (e.g., 5HT2C_{2C}) via competitive binding assays (radioligand displacement) and functional assays (cAMP modulation) to distinguish agonists/antagonists .
  • Structural Analysis : Compare crystallographic data (e.g., torsion angles, ring puckering) with activity trends. For example, methoxy substitution at the 7-position may alter serotonin receptor affinity .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes and correlate with experimental IC50_{50} values .

What computational strategies are effective for studying reaction mechanisms in benzazepinone synthesis?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model photochemical decarboxylation pathways, including transition states for bromine radical formation .
  • Conformational Analysis : Apply Cremer-Pople parameters to quantify ring puckering (e.g., pseudorotation in azepinone rings) and assess steric effects from tert-butyl substituents .
  • Solvent Effects : Simulate solvent interactions (DCM vs. toluene) using COSMO-RS to optimize reaction yields .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Buchwald-Hartwig Amination : Bromine at the 7-position enables Pd-catalyzed coupling with amines, forming derivatives for pharmacological screening. Optimize using XPhos ligands and Cs2_2CO3_3 base .
  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using boronic acids. Monitor regioselectivity via 1H^1H NMR (e.g., para-substitution preserves azepinone ring stability) .

What are the challenges in resolving enantiomeric purity of benzazepinone derivatives?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectra .
  • Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to determine absolute configuration via SHELXL refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
Reactant of Route 2
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.